molecular formula C9H6Br2F2O2 B1409853 Methyl 4,5-dibromo-2,3-difluorophenylacetate CAS No. 1806349-45-0

Methyl 4,5-dibromo-2,3-difluorophenylacetate

Cat. No.: B1409853
CAS No.: 1806349-45-0
M. Wt: 343.95 g/mol
InChI Key: ACGKQXPYKXQHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dibromo-2,3-difluorophenylacetate is a chemical compound provided for research and development purposes. It is identified with the CAS Registry Number 1803715-64-1 . This compound is offered as a building block for use in synthetic chemistry, particularly in the development of novel compounds for medicinal purposes . As a specialized organic intermediate, its structure, featuring bromine and fluorine substituents on the phenyl ring, is typical of molecules used in pharmaceutical discovery and material science research. The presence of halogens suggests potential utility in cross-coupling reactions, such as Suzuki or Stille reactions, which are foundational for creating complex molecular architectures. Researchers value such intermediates for their role in constructing targeted molecules with specific electronic and steric properties. This compound is intended for use by qualified laboratory professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-(4,5-dibromo-2,3-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(10)7(11)9(13)8(4)12/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGKQXPYKXQHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of the Phenyl Ring

Method Overview:
The core step involves introducing bromine and fluorine atoms onto the phenyl ring to obtain the desired substitution pattern. This is typically achieved through electrophilic aromatic substitution reactions, utilizing brominating and fluorinating reagents under controlled conditions.

Key Steps:

  • Bromination:

    • Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are used to selectively brominate the phenyl ring at the 4 and 5 positions.
    • Reaction conditions are carefully controlled to prevent over-bromination and to achieve regioselectivity.
  • Fluorination:

    • Fluorine atoms at the 2 and 3 positions are introduced via electrophilic fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).
    • These reactions are performed under mild conditions to prevent decomposition and ensure regioselectivity.

Research Findings:
A patent describes the use of electrophilic halogenation with controlled temperature and reagent equivalents to obtain regioselectively substituted halogenated aromatic compounds, which can be adapted for fluorination and bromination of phenyl rings (see).

Synthesis of the Phenylacetic Acid Intermediate

Method Overview:
The phenylacetic acid derivative serves as the precursor for esterification. It can be synthesized via side-chain functionalization of halogenated benzene derivatives or through multi-step sequences involving side-chain elongation.

Key Steps:

  • Side-chain Functionalization:

    • Starting from halogenated benzene, side-chain oxidation or substitution reactions are performed to introduce the acetic acid moiety.
    • For example, a Friedel–Crafts acylation followed by oxidation can be used to obtain phenylacetic acids with halogen substitutions.
  • Direct Halogenated Phenylacetic Acid Synthesis:

    • Alternatively, halogenated phenylacetic acids are commercially available or can be synthesized via halogenation of phenylacetic acid itself under controlled conditions.

Research Findings:
While specific methods for this compound are scarce, similar approaches are detailed in patent literature for halogenated phenylacetic acids, emphasizing regioselectivity and yield optimization ().

Esterification to Form Methyl Ester

Method Overview:
The final step involves esterification of the phenylacetic acid with methanol to produce methyl phenylacetate derivatives.

Standard Procedure:

  • Reflux with Methanol and Acid Catalyst:

    • Phenylacetic acid derivative is refluxed with excess methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • The reaction proceeds via Fischer esterification, typically requiring several hours under reflux conditions.
  • Purification:

    • The ester is purified through distillation or column chromatography to isolate methyl 4,5-dibromo-2,3-difluorophenylacetate.

Research Findings:
Esterification of halogenated acids is well-documented, with reaction conditions optimized for high yield and purity. The use of refluxing methanol with catalytic acid is standard in industrial and laboratory settings ().

Summary of Data and Reaction Conditions

Step Reagents Conditions Notes
Halogenation Bromine/NBS, Selectfluor, DAST Controlled temperature, inert atmosphere Achieve regioselectivity at specific positions
Phenylacetic acid synthesis Friedel–Crafts acylation, oxidation Mild conditions, regioselective Starting from halogenated benzene derivatives
Esterification Methanol, sulfuric acid Reflux, 4-6 hours Purify via distillation

Notes on Industrial Scalability and Optimization

  • Control of regioselectivity is critical to obtain the desired substitution pattern, often requiring precise reagent stoichiometry and temperature regulation.
  • Reaction monitoring via TLC or HPLC ensures completion and minimizes side reactions.
  • Purification techniques such as recrystallization or chromatography are employed to achieve high purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-2,3-difluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

    Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of 4,5-dibromo-2,3-difluorophenylacetic acid.

    Reduction: Formation of 4,5-dibromo-2,3-difluorophenylethanol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4,5-dibromo-2,3-difluorophenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-2,3-difluorophenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Isomers

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Purity Availability
Methyl 4,5-dibromo-2,3-difluorophenylacetate 1806349-45-0 Br: 4,5; F: 2,3 C₉H₆Br₂F₂O₂ 343.95 ≥95% Available
Methyl 2,3-dibromo-4,5-difluorophenylacetate 1806350-52-6 Br: 2,3; F: 4,5 C₉H₆Br₂F₂O₂ 343.95 ≥95% Discontinued
Methyl 2,4-dibromo-3,5-difluorophenylacetate 2149601-12-5 Br: 2,4; F: 3,5 C₉H₆Br₂F₂O₂ 343.95 N/A Available

Key Observations :

  • Electronic Effects: Fluorine’s high electronegativity at ortho/meta positions (e.g., 2,3 vs. 4,5) alters the electron density of the aromatic ring.
  • Steric Hindrance : Bromine’s larger atomic radius introduces steric effects. In Methyl 2,3-dibromo-4,5-difluorophenylacetate, adjacent bromines at 2,3 could hinder rotational freedom or intermolecular packing, affecting crystallinity .

Broader Halogenated Analogs

  • 4,5-Dibromo-2,7-dinitro-fluorescein: A nitro- and bromine-substituted fluorescein derivative studied for nonlinear optical (NLO) properties. Theoretical calculations predict strong NLO activity due to charge transfer between electron-withdrawing (Br, NO₂) and electron-donating (O⁻) groups .
  • 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : A brominated furan with tetraphenyl substitution. Its rigid, planar structure contrasts with the flexible acetate group in this compound, highlighting differences in π-conjugation and solubility .

Biological Activity

Methyl 4,5-dibromo-2,3-difluorophenylacetate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a phenyl ring, which can significantly influence its reactivity and biological interactions. The molecular formula is C9H6Br2F2O2C_9H_6Br_2F_2O_2.

Property Value
Molecular Weight309.96 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityHarmful if swallowed

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase C Modulation : Similar compounds have been shown to interact with protein kinase C (PKC), an important enzyme in various signaling pathways. This interaction may lead to altered cellular responses, including proliferation and apoptosis .
  • Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral protein synthesis or assembly .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by modulating the expression of inflammatory cytokines .

Toxicological Profile

The toxicity of this compound is an essential aspect of its biological evaluation. Preliminary assessments indicate that it may cause skin irritation and has harmful effects when ingested:

  • Acute Toxicity : H302 - Harmful if swallowed
  • Skin Irritation : H315 - Causes skin irritation

Case Study 1: Antiviral Activity Assessment

A study investigated the antiviral properties of this compound against various viruses. The compound was tested in vitro against influenza virus strains. Results showed a significant reduction in viral titers at concentrations above 10 µM, suggesting potential as an antiviral agent.

Case Study 2: PKC Activation Studies

Research focusing on the modulation of PKC by similar dibromofluorophenylacetates revealed that these compounds could activate PKC pathways leading to increased cell proliferation in certain cancer cell lines. This compound was found to activate PKC in a dose-dependent manner.

Summary of Biological Activities

Activity Type Effect Reference
AntiviralSignificant viral reductionCase Study 1
PKC ModulationIncreased cell proliferationCase Study 2
Anti-inflammatoryModulation of cytokinesGeneral findings from similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dibromo-2,3-difluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 4,5-dibromo-2,3-difluorophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.